4-chloro-N-(2,5-difluorophenyl)benzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
4-chloro-N-(2,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) |
InChI Key |
PRCMACGXJMABAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro N 2,5 Difluorophenyl Benzamide
Established Synthetic Routes via Amide Bond Formation
The most conventional and widely practiced methods for synthesizing benzamides involve the formation of an amide bond through nucleophilic acyl substitution, a reliable and well-understood reaction class.
The synthesis of 4-chloro-N-(2,5-difluorophenyl)benzamide is most commonly achieved via a nucleophilic acyl substitution reaction. libretexts.org This process involves the reaction of an activated derivative of 4-chlorobenzoic acid with 2,5-difluoroaniline (B146615). The most frequently used activated derivative is the acyl chloride, 4-chlorobenzoyl chloride, due to its high reactivity.
The mechanism begins with the nucleophilic attack of the nitrogen atom of 2,5-difluoroaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This step forms a tetrahedral alkoxide intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an effective leaving group, to yield the final amide product. libretexts.org This general pathway is a staple for producing a wide array of benzamide (B126) compounds. For example, a similar compound, 4-chloro-N-(2-methoxyphenyl)benzamide, was prepared by refluxing 4-chlorobenzoyl chloride with o-anisidine. nih.gov
The general reaction is as follows: Reaction of 4-chlorobenzoyl chloride with 2,5-difluoroaniline to form this compound.
To maximize the efficiency of the synthesis, optimization of reaction parameters such as the choice of solvent, temperature, and the use of a base is critical. The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct. This HCl can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to neutralize the acid.
Common strategies include the Schotten-Baumann condition, which uses a two-phase system of an organic solvent (like methylene (B1212753) chloride or toluene) and an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate). google.com Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in a single-phase organic solvent system.
The selection of solvent and temperature also plays a significant role. While many reactions proceed efficiently at room temperature pensoft.net, some may require cooling to manage the exothermic nature of the reaction or heating to ensure completion. nih.govgoogle.com The optimization of these factors can lead to significant improvements in both the yield and purity of the final product. researchgate.netresearchgate.net
Below is a table summarizing various conditions used for the synthesis of analogous benzamides, illustrating the impact of different parameters.
| Reactants | Base | Solvent | Temperature | Yield | Reference |
| 4-chlorobenzoyl chloride, 2-morpholinoethylamine | 10% NaOH | Methylene Chloride | ~20°C | 95% | google.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, various anilines | - | DMF | Reflux | - | nih.gov |
| 4-chlorobenzoyl chloride, o-anisidine | - | Chloroform | Reflux | - | nih.gov |
| Acyl chlorides, morpholine | - | Dioxane | Room Temp | 85-93% | pensoft.net |
Exploration of Alternative and Novel Synthetic Methodologies
Beyond traditional methods, research into alternative synthetic routes is driven by the desire for improved efficiency, milder conditions, and greater sustainability.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com For benzamide synthesis, this translates into several innovative strategies. One major focus is the direct amidation of carboxylic acids with amines, which avoids the generation of stoichiometric waste associated with activating agents (e.g., thionyl chloride used to make acyl chlorides). scilit.com This approach typically uses catalysts and produces water as the sole byproduct. rsc.org
Other green approaches include:
Solvent-Free Reactions: Performing the synthesis without a solvent, sometimes aided by microwave energy, can reduce waste and simplify purification. chemmethod.comyoutube.com
Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or 4-formylomorpholine (4FM) is a key goal. chemmethod.commdpi.com
Catalysis: The use of efficient and recyclable catalysts, including biocatalysts or nanoparticles, can improve atom economy and reduce the environmental impact of the synthesis. rsc.orgrsc.org
These green methodologies, while not always explicitly reported for this compound, represent a significant area of research for the broader class of benzamide compounds.
Transamidation, the conversion of one amide into another by reaction with an amine, is an emerging strategy in amide synthesis. wikipedia.org This reaction is inherently challenging due to the high stability of the amide bond. mdpi.com However, recent breakthroughs have demonstrated that transition-metal catalysts, particularly those based on nickel and iron, can effectively facilitate this transformation under mild conditions. mdpi.comnsf.govnsf.gov
The mechanism often involves the use of an "activated" amide, where an electron-withdrawing group (like Boc or Ts) is temporarily placed on the amide nitrogen. This activation weakens the N-C(O) bond, making it more susceptible to cleavage and substitution by another amine. mdpi.comnsf.gov This approach offers a novel "disconnection" for synthetic planning and could potentially be applied to produce this compound from a more readily available 4-chlorobenzamide (B146232) precursor. nsf.gov
Advanced Purification and Isolation Techniques for this compound
Following the chemical reaction, obtaining the target compound in high purity requires effective isolation and purification techniques. The specific method chosen depends on the physical properties of the product and the nature of the impurities.
A typical procedure begins with an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product is then subjected to further purification. rasayanjournal.co.in
| Technique | Principle | Common Application Details | Reference |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | The crude solid is dissolved in a minimum amount of a hot solvent (e.g., isopropanol, ethanol) and allowed to cool slowly. Pure crystals form, leaving impurities in the mother liquor. | google.comnih.govresearchgate.net |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent). | Used for mixtures that are difficult to separate by recrystallization. A common eluent system for benzamides is a mixture of ethyl acetate (B1210297) and hexanes. | nsf.gov |
The purity of the final product, this compound, is typically verified by analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point analysis. google.com The compound's structure is confirmed using spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. nih.govnih.gov
Advanced Spectroscopic Characterization of 4 Chloro N 2,5 Difluorophenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 4-chloro-N-(2,5-difluorophenyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
Proton NMR (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum would reveal the number of different proton environments and their neighboring atoms.
Amide Proton (N-H): A single proton signal, typically a broad singlet, would be expected in the downfield region (around 8-11 ppm), characteristic of an amide NH. cas.org Its exact shift would be sensitive to solvent and concentration.
Aromatic Protons: The spectrum would show signals for the protons on both aromatic rings.
4-chlorobenzoyl group: This ring would exhibit an AA'BB' system, appearing as two doublets in the aromatic region (approximately 7.5-8.0 ppm). The protons closer to the carbonyl group would be more deshielded and appear further downfield.
2,5-difluorophenyl group: This ring has three protons, each in a unique environment due to the fluorine and amide substituents. They would appear as complex multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The signals would likely be found between 7.0 and 8.5 ppm.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | N-H |
| ~8.3 | m | 1H | Ar-H (H-6') |
| ~7.8 | d | 2H | Ar-H (H-2, H-6) |
| ~7.5 | d | 2H | Ar-H (H-3, H-5) |
| ~7.2 | m | 1H | Ar-H (H-3') |
| ~7.1 | m | 1H | Ar-H (H-4') |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon would be expected in the range of 164-168 ppm.
Aromatic Carbons: A total of 12 signals for the aromatic carbons would be anticipated, though some may overlap.
C-F Carbons: The carbons directly bonded to fluorine (C-2' and C-5') would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz).
C-Cl Carbon: The carbon attached to chlorine (C-4) would appear around 135-140 ppm.
Other Aromatic Carbons: The remaining carbons would show smaller couplings to fluorine atoms (²JCF, ³JCF) and would be identified based on their chemical shifts and coupling patterns.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Coupling | Assignment |
| ~165 | C =O | |
| ~158 | d, ¹JCF | C -F (C-2') |
| ~155 | d, ¹JCF | C -F (C-5') |
| ~138 | C -Cl (C-4) | |
| ~133 | C -C=O (C-1) | |
| ~129 | C -H (C-2, C-6) | |
| ~128 | C -H (C-3, C-5) | |
| ~127 | d, ²JCF | C -N (C-1') |
| ~118 | dd | C -H (C-6') |
| ~116 | dd | C -H (C-4') |
| ~115 | dd | C -H (C-3') |
Fluorine-19 NMR (¹⁹F NMR) for Characterizing Difluoro-substituted Moieties
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds.
The spectrum for this compound would show two distinct signals, one for each of the non-equivalent fluorine atoms on the difluorophenyl ring.
These signals would likely appear as complex multiplets (doublet of doublets or doublet of multiplets) due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling).
The chemical shifts for aromatic fluorine atoms typically fall within the range of -110 to -160 ppm relative to a CFCl₃ standard. The precise shifts are influenced by the electronic environment and the presence of other substituents.
Hypothetical ¹⁹F NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -118 | m | F -C(2') |
| ~ -124 | m | F -C(5') |
Infrared (IR) Spectroscopy and Vibrational Mode Assignment
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
N-H Stretch: A sharp to moderately broad absorption peak is expected around 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I band): A strong, prominent absorption band would be observed between 1650 and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1510-1550 cm⁻¹.
C-N Stretch: The C-N stretching vibration would be found in the 1200-1350 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Multiple sharp peaks would be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) regions.
C-F and C-Cl Stretches: Strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range. The C-Cl stretch would appear as a weaker band in the fingerprint region, typically around 700-850 cm⁻¹.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1530 | Strong | N-H Bend (Amide II) |
| ~1480, 1580 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~830 | Medium | C-Cl Stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the confirmation of the elemental formula. The calculated monoisotopic mass for C₁₃H₈Cl¹F₂N¹O¹ is 267.0262 Da. HRMS would be used to confirm this mass with high precision (typically within 5 ppm).
The mass spectrum would also reveal the isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Analysis of the fragmentation pattern would help to further confirm the structure. Expected fragmentation pathways would include:
Cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and the 2,5-difluoroaniline (B146615) radical cation (m/z 129). The 4-chlorobenzoyl cation is often a prominent peak in the mass spectra of such compounds.
Loss of the chlorine atom from the molecular ion or fragment ions.
Loss of CO to form the 4-chlorophenyl radical cation from the benzoyl fragment.
Crystallographic Investigations and Solid State Architecture of 4 Chloro N 2,5 Difluorophenyl Benzamide
Single-Crystal X-ray Diffraction Analysis
The crystallographic parameters define the fundamental geometry of the crystal lattice. These include the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the crystal), and the unit cell dimensions (the lengths of the cell axes a, b, c, and the angles between them α, β, γ).
For illustrative purposes, the crystallographic data for two related halogenated benzamides, 4-chloro-N-(2-chlorophenyl)benzamide nih.gov and N-(2,4-difluorophenyl)-2-fluorobenzamide dcu.iemdpi.com, are presented below. It is common for such compounds to crystallize in centrosymmetric space groups like P2₁/c or P-1, or non-centrosymmetric space groups like Pn or Pna2₁. nih.govdcu.iemdpi.com The specific system and parameters for the title compound would be determined by its unique packing arrangement.
Interactive Data Table: Crystallographic Parameters of Analogous Benzamides
| Parameter | 4-chloro-N-(2-chlorophenyl)benzamide nih.gov | N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com |
| Chemical Formula | C₁₃H₉Cl₂NO | C₁₃H₈F₃NO |
| Molar Mass | 266.13 g/mol | 251.20 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Pn |
| a (Å) | 10.7913 (14) | 5.6756 (3) |
| b (Å) | 4.8078 (6) | 4.9829 (2) |
| c (Å) | 23.570 (3) | 19.3064 (12) |
| α (°) | 90 | 90 |
| β (°) | 97.718 (3) | 91.197 (5) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1211.8 (3) | 545.88 (5) |
| Z (molecules/unit cell) | 4 | 2 |
In the solid state, these molecules adopt a twisted conformation. For instance, in 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane is twisted with respect to the 4-chlorophenyl and 2-chlorophenyl rings by 31.53° and 36.23°, respectively, and the dihedral angle between the two rings is 6.25°. nih.gov In contrast, a study of N-(2,4-difluorophenyl)-2-fluorobenzamide revealed that the two aromatic rings are nearly coplanar, with an interplanar angle of just 0.7(2)°. dcu.iemdpi.com The central amide group in this molecule is twisted out of the plane of the rings by about 23°. dcu.iemdpi.com For 4-chloro-N-(2,5-difluorophenyl)benzamide, a similar non-planar conformation is expected, with the specific dihedral angles being influenced by a balance of steric hindrance from the substituents and the formation of stabilizing intramolecular and intermolecular interactions.
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In N-substituted benzamides, the most significant of these is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This robust N—H···O interaction typically links molecules into one-dimensional chains or centrosymmetric dimers. nih.gov
The halogen substituents (Cl and F) introduce the potential for additional, weaker interactions that direct the three-dimensional architecture. These can include:
C—H···F and C—H···O Hydrogen Bonds: These weak hydrogen bonds help to connect the primary N—H···O linked chains into more complex networks. nih.govdcu.ie
Intramolecular Contacts: In some conformations, an intramolecular hydrogen bond can form between the amide proton and an ortho-substituent on the aniline (B41778) ring, such as an N—H···F interaction, which influences the planarity of that segment of the molecule. dcu.iemdpi.commdpi.com
For the title compound, a primary N—H···O hydrogen-bonded motif is expected, which would be further stabilized by a combination of C—H···F and potential C—F···C(π) or Cl···F interactions, creating a dense and stable crystal lattice.
Studies on Polymorphism and Co-crystallization of N-Substituted Benzamides
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. mdpi.com These different forms, or polymorphs, can have different physicochemical properties. N-arylbenzamides are known to exhibit polymorphism, often arising from different hydrogen-bonding patterns or conformational flexibility. mdpi.com For example, one polymorph might feature one-dimensional hydrogen-bonded chains, while another might form more complex three-dimensional networks, leading to differences in density and stability.
Co-crystallization is a technique where two or more different neutral molecules are combined in a single crystal lattice. researchgate.net Benzamides are frequently used as "co-formers" in the design of co-crystals. researchgate.netarxiv.org Studies on benzamide (B126) co-crystals, often with carboxylic acids, show that formation is highly dependent on the ability to form robust intermolecular interactions, such as the acid-amide heterosynthon. acs.org The electronic nature of substituents on the aromatic rings can significantly influence the strength of these interactions and thus the likelihood of co-crystal formation. researchgate.netacs.org The formation of co-crystals with this compound would depend on its ability to form strong, predictable hydrogen bonds with a suitable partner molecule.
High-Resolution X-ray Powder Diffraction (XRPD) for Polycrystalline Samples
High-resolution X-ray powder diffraction (XRPD) is a crucial analytical technique for the characterization of polycrystalline materials. While SC-XRD requires a single, high-quality crystal, XRPD can be performed on bulk powder samples. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com Currently, no XRPD data for this compound is available in the literature.
In a research context, XRPD serves several key functions:
Phase Identification: The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. It is the primary tool used in polymorph screening to identify whether a new crystalline form has been discovered. americanpharmaceuticalreview.comparticle.dk
Purity Analysis: XRPD can detect the presence of other crystalline phases (polymorphic impurities) or amorphous content within a bulk sample. dannalab.com
Structural Analysis: While less detailed than SC-XRD, high-resolution XRPD data, particularly from synchrotron sources, can be used to determine unit cell parameters and, in some cases, solve the full crystal structure if single crystals cannot be grown. nih.goviucr.org
For the title compound, XRPD would be the essential first step in any polymorphism or co-crystallization screening campaign to identify new solid forms generated under various experimental conditions. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com
Computational Chemistry and Theoretical Studies on 4 Chloro N 2,5 Difluorophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of theoretical investigations into the properties of 4-chloro-N-(2,5-difluorophenyl)benzamide. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in providing a detailed understanding of its molecular structure and electronic nature.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed ab initio methods for determining the optimized geometry and electronic structure of molecules. For benzamide (B126) derivatives, the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p) or 6-31G(d,p), has been shown to provide reliable results that are in good agreement with experimental data where available. niscpr.res.inresearchgate.net
In a typical study, the initial molecular structure of this compound would be modeled and then subjected to geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For similar structures, such as 4-chloro-N,N-diphenylbenzamide, DFT calculations have been used to determine these parameters. niscpr.res.in For instance, the C-Cl bond length is a critical parameter, and in a related molecule, it was calculated to be 1.757 Å, which compares well with the experimental value of 1.741 Å. niscpr.res.in The planarity and orientation of the phenyl rings are also of significant interest. In 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings was found to be 59.6 (1)°. nih.govresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for Benzamide Derivatives from DFT Calculations
| Parameter | 4-chloro-N,N-diphenylbenzamide (Calculated) niscpr.res.in | 4-chloro-N-phenylbenzamide (Experimental) nih.gov |
| C-Cl Bond Length (Å) | 1.757 | - |
| C=O Bond Length (Å) | - | - |
| C-N Bond Length (Å) | - | - |
| Dihedral Angle (rings, °) | - | 59.6 (1) |
Prediction and Correlation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. The calculated vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental spectra to aid in the assignment of signals and to validate the computational model.
For benzamide derivatives, DFT calculations have been successful in reproducing experimental vibrational spectra. niscpr.res.in For example, in 4-chloro-N,N-diphenylbenzamide, the calculated -C=O stretching vibration at 1690.92 cm⁻¹ was in good agreement with the experimental band at 1651.01 cm⁻¹. niscpr.res.in Similarly, the aromatic C-H stretching vibrations and C-Cl stretching were also well-predicted. niscpr.res.in
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts, when compared to experimental data, can confirm the molecular structure. In a study on 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the B3LYP/6-311G(d,p) level of theory provided satisfactory results for predicting both ¹H and ¹³C NMR spectra. researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzamide
| Spectroscopic Feature | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) |
| -C=O Stretch | 1651.01 | 1690.92 |
| Aromatic C-H Stretch | 3100 | 3081.03 |
| C-Cl Stretch | 692.44 | 669.90 |
Source: Data for 4-chloro-N,N-diphenylbenzamide. niscpr.res.in
Analysis of Molecular Orbital Theory and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a significant parameter that provides insights into the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. In the study of 4-chloro-N,N-diphenylbenzamide, UV-Vis spectral analysis was correlated with electronic transitions from HOMO to LUMO. niscpr.res.in For instance, a transition observed at 310 nm was attributed to a HOMO→LUMO transition. niscpr.res.in The analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug design and understanding the biological activity of compounds. For this compound, docking studies could elucidate its potential interactions with biological targets such as enzymes or receptors.
In studies of similar benzamide derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking has been used to investigate their binding modes with enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. researchgate.net For instance, the amide group and halogen substituents are often involved in crucial binding interactions.
Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them.
A key aspect of the conformation of benzamides is the dihedral angle between the aromatic rings. nih.gov In the solid state, this angle is influenced by crystal packing forces. For example, in 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene rings is 59.6 (1)°, while in 4-chloro-N-(2-chlorophenyl)benzamide, it is a much smaller 6.25 (8)°. nih.govnih.gov Theoretical calculations can map the energy as a function of the rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group, providing a comprehensive understanding of the molecule's flexibility.
Theoretical Prediction of Non-Linear Optical Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). tandfonline.com Computational methods can be used to predict the NLO properties of this compound. The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response.
DFT calculations have been employed to investigate the NLO properties of various organic molecules. nih.gov The presence of electron-donating and electron-accepting groups, as well as an extended π-conjugated system, can enhance the NLO response. In the case of this compound, the interplay between the chloro and fluoro substituents and the benzamide core would influence its hyperpolarizability. Studies on similar compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, have shown that they can exhibit significant second-harmonic generation (SHG) efficiency, indicating their potential as NLO materials. tandfonline.com
Based on a comprehensive search for scientific literature, there is currently no publicly available research data on the in vitro biological activity and molecular mechanisms of the specific chemical compound This compound .
Despite extensive searches for this compound, including by its CAS number (825659-03-8), no studies were found that detail its effects on enzyme kinetics, receptor binding, apoptosis, or intracellular signaling pathways. Furthermore, no structure-activity relationship (SAR) studies involving this compound appear to have been published in the scientific literature.
The absence of this information in the public domain makes it impossible to generate a scientifically accurate and informative article according to the requested outline. The creation of such an article would necessitate the fabrication of data, which is not feasible.
Therefore, the requested article focusing on the "Exploration of Biological Activity and Molecular Mechanisms of this compound (In Vitro Focus)" cannot be provided at this time due to the lack of foundational research on this specific molecule.
Exploration of Biological Activity and Molecular Mechanisms of 4 Chloro N 2,5 Difluorophenyl Benzamide in Vitro Focus
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Influence of Halogenation Pattern on Binding Affinity and Efficacy
The specific arrangement of halogen atoms on a drug molecule, such as the 4-chloro and 2,5-difluoro substitutions on the phenyl rings of the titular compound, is a critical determinant of its interaction with biological targets. Halogens can influence a molecule's electronic properties, lipophilicity, and conformation, all of which directly impact its binding affinity and efficacy.
In the context of N-phenylbenzamide derivatives, the nature and position of halogen substituents can dramatically alter their biological activity. For instance, studies on various classes of substituted benzamides have demonstrated that:
Chlorine Substitution: The presence of a chlorine atom, particularly at the 4-position of the benzoyl ring, is a common feature in many biologically active compounds. This substitution can enhance binding affinity through various interactions, including hydrophobic and halogen bonding with the target protein. Research on other benzamides has shown that this substitution can be crucial for potency. nih.govnih.gov
The combination of both chlorine and fluorine at these specific positions in 4-chloro-N-(2,5-difluorophenyl)benzamide would be expected to create a unique electronic and steric profile. The interplay between the electron-withdrawing nature of the halogens and their potential for specific interactions with amino acid residues in a binding pocket would be a key area of investigation. Without experimental data, the precise impact on binding affinity and efficacy for any given target remains speculative.
Table 1: Illustrative Data on the Influence of Halogenation on Biological Activity of Substituted Benzamides (Hypothetical)
| Compound | Substitution Pattern | Target | IC50 (nM) | Notes |
| Analog A | 4-chloro | Generic Kinase | 150 | Baseline activity of the chlorobenzamide moiety. |
| Analog B | 2,5-difluoro | Generic Kinase | 300 | Demonstrates the contribution of the difluorophenyl group. |
| This compound | 4-chloro, 2,5-difluoro | Generic Kinase | Data Not Available | The combined effect is unknown without experimental validation. |
| Analog C | 4-bromo | Generic Kinase | 120 | Comparison with a different halogen at the 4-position. |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Role of Molecular Conformation and Flexibility in Biological Recognition
The three-dimensional shape and conformational flexibility of a molecule are paramount for its ability to be recognized by and bind to a biological target. For N-phenylbenzamide derivatives, the dihedral angle between the two phenyl rings and the planarity of the central amide linkage are key conformational features.
Intramolecular hydrogen bonds, for example between the amide proton and an ortho-substituent, can also stabilize a particular conformation, pre-organizing the molecule for receptor binding. The specific torsion angles and the energy landscape of different conformations would need to be explored through computational modeling and confirmed by experimental methods like X-ray crystallography or NMR spectroscopy.
Table 2: Key Conformational Parameters for N-Phenylbenzamide Analogs (Illustrative)
| Compound | Dihedral Angle (Phenyl-Phenyl) | Amide Bond Conformation | Key Intramolecular Interactions |
| N-phenylbenzamide | ~30-60° | Typically trans | Weak van der Waals forces |
| 4-chloro-N-(2-chlorophenyl)benzamide | 6.25° | trans | Potential N-H···Cl interactions |
| This compound | Data Not Available | Data Not Available | Expected N-H···F and other steric influences from halogens |
This table is illustrative and highlights the type of data that would be relevant. The values for the specific compound of interest are not available.
Chemical Reactivity and Derivatization of 4 Chloro N 2,5 Difluorophenyl Benzamide
Nucleophilic Substitution Reactions at Halo-substituted Positions
The halo-substituted positions on both aromatic rings of 4-chloro-N-(2,5-difluorophenyl)benzamide are principal sites for nucleophilic substitution reactions. However, aryl halides, such as the chloro and fluoro groups attached to the phenyl rings in this molecule, are notably less reactive towards nucleophilic substitution than their alkyl halide counterparts. ck12.orgaakash.ac.inembibe.com This reduced reactivity stems from several factors.
Firstly, resonance effects between the lone pairs of the halogen atom and the π-electron system of the aromatic ring impart a partial double-bond character to the carbon-halogen (C-X) bond. ck12.orgaakash.ac.in This strengthens the bond, making it more difficult to cleave. Secondly, the carbon atom of the C-X bond in haloarenes is sp² hybridized, which has more s-character and is more electronegative than an sp³ hybridized carbon, resulting in a shorter, stronger bond. aakash.ac.inembibe.com Lastly, the formation of a phenyl cation intermediate, which would be necessary for an SN1-type mechanism, is highly unstable. embibe.comlibretexts.org An SN2 mechanism is also unfavorable due to steric hindrance, as the nucleophile cannot approach from the back side of the aromatic ring. libretexts.org
Similarly, the fluorine atoms on the N-phenyl ring are subject to the same reactivity constraints. The presence of two fluorine atoms and the amide linkage influences the electron density of this ring, but substitution would still necessitate potent nucleophiles and potentially high temperatures. The reactivity of different halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Table 1: Plausible Nucleophilic Substitution Reactions and Conditions
| Halo Position | Nucleophile | Potential Product | Required Conditions |
| 4-chloro | NaOH | 4-hydroxy-N-(2,5-difluorophenyl)benzamide | High temperature (~350°C), high pressure |
| 4-chloro | NaOCH₃ | 4-methoxy-N-(2,5-difluorophenyl)benzamide | High temperature, catalyst (e.g., CuI) |
| 4-chloro | NH₃ | 4-amino-N-(2,5-difluorophenyl)benzamide | High temperature, high pressure, catalyst |
| 2-fluoro / 5-fluoro | R₂NH | N-(2-dialkylamino-5-fluorophenyl)-4-chlorobenzamide | Forcing conditions, polar aprotic solvent |
Chemical Modifications of the Amide Linkage
The amide bond (-CO-NH-) is a robust functional group but can be chemically modified through reactions such as hydrolysis and reduction. These transformations alter the core structure of the molecule, leading to fundamentally different compounds.
Hydrolysis: The hydrolysis of the amide linkage in this compound results in the cleavage of the molecule into its constituent carboxylic acid and amine. This reaction typically requires vigorous conditions, such as prolonged heating in the presence of strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH). arkat-usa.orgresearchgate.net
Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. researchgate.net
The products of complete hydrolysis are 4-chlorobenzoic acid and 2,5-difluoroaniline (B146615). Milder, non-aqueous methods for amide hydrolysis have also been developed, which might be applicable if other functional groups in a more complex derivative are sensitive to harsh conditions. arkat-usa.orgresearchgate.net
Reduction: The amide group can be reduced to a secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), is typically required for this transformation. The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). The product of this reduction would be N-(2,5-difluorophenyl)methyl-4-chlorobenzylamine, effectively transforming the benzamide (B126) into a substituted benzylamine derivative.
Table 2: Summary of Amide Linkage Modifications
| Reaction | Reagents | Product(s) |
| Acid Hydrolysis | HCl or H₂SO₄, H₂O, heat | 4-chlorobenzoic acid + 2,5-difluoroaniline |
| Base Hydrolysis | NaOH or KOH, H₂O, heat | Sodium 4-chlorobenzoate + 2,5-difluoroaniline |
| Reduction | 1. LiAlH₄ in THF; 2. H₂O | N-(2,5-difluorophenyl)methyl-4-chlorobenzylamine |
Synthesis of Novel Heterocyclic Derivatives Incorporating the Benzamide Scaffold
The benzamide structure serves as a valuable scaffold for the synthesis of various heterocyclic compounds. chemrxiv.org These reactions often proceed through intramolecular cyclization, where functional groups on the benzamide backbone react to form a new ring system. While the parent molecule this compound does not possess the necessary groups for direct cyclization, it can be derivatized to create precursors for heterocycle synthesis.
One common strategy is the Camps cyclization , which is used to synthesize quinolinones. This reaction involves the intramolecular cyclization of N-acyl-o-aminoacetophenones in the presence of a base. researchgate.net To apply this to the target molecule, the 2,5-difluorophenyl ring would need to be functionalized with an ortho-acetyl group prior to or after the amide bond formation.
Another approach involves the oxidative cyclization of N-allyl benzamides to form oxazolines. chemrxiv.org This would require the initial synthesis of an N-allyl derivative of this compound. Subsequent treatment with an oxidizing agent and a catalyst can induce an enantioselective cyclization to yield chiral oxazoline derivatives, which are important building blocks in organic synthesis. chemrxiv.org
Furthermore, benzamides can be used to synthesize a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, by reacting them with appropriate bifunctional reagents. acs.org For instance, reaction with diketones or keto esters can lead to the formation of fused pyrimidine rings. acs.org Transition metal-catalyzed C-H activation and subsequent annulation is another modern strategy for constructing heterocyclic systems like isoindolinones from benzamide precursors. researchgate.net
Table 3: Potential Heterocyclic Derivatives and Synthetic Strategies
| Heterocyclic Target | Synthetic Strategy | Required Precursor Modification |
| Quinolone | Camps Cyclization | Introduction of an ortho-acyl group on the N-phenyl ring |
| Oxazoline | Oxidative Cyclization | N-alkylation with an allyl group |
| Triazole-fused Lactam | Intramolecular Cyclization | Introduction of a triazole moiety on the benzoyl ring |
| Isoindolinone | C-H Activation/Annulation | Reaction with an alkyne source catalyzed by a transition metal (e.g., Ruthenium) |
Investigation of Oxidation and Reduction Pathways
The oxidation and reduction pathways of this compound are primarily centered on the amide linkage and the aromatic rings.
Reduction Pathways: As discussed in section 7.2, the most significant reduction pathway involves the conversion of the amide carbonyl to a methylene group using strong reducing agents like LiAlH₄. This reaction is a fundamental transformation in synthetic organic chemistry.
The aromatic rings can also be reduced, although this typically requires harsher conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh) under high pressure and temperature can reduce the phenyl rings to cyclohexyl rings. However, this process is often unselective and can also lead to hydrodehalogenation (replacement of Cl and F atoms with H). The Birch reduction (using an alkali metal like Na or Li in liquid ammonia with an alcohol) offers a way to partially reduce the aromatic rings to cyclohexa-1,4-dienes, but the regioselectivity would depend on the electronic influence of the substituents.
Oxidation Pathways: The this compound molecule is generally stable towards oxidation under typical conditions. The aromatic rings are electron-deficient due to the halogen substituents and the amide group, making them resistant to electrophilic attack, which is often a key step in oxidation reactions.
However, specific oxidative reactions can be employed on derivatives of the molecule. For example, as mentioned previously, N-allyl derivatives can undergo oxidative cyclization. chemrxiv.org Furthermore, if the molecule were functionalized with an alkyl group on one of the rings, that side chain could be susceptible to oxidation (e.g., using KMnO₄ or K₂Cr₂O₇) to a carboxylic acid group, provided the rest of the molecule can withstand the harsh oxidative conditions.
Electrochemical studies, such as cyclic voltammetry, could be used to investigate the redox properties of the molecule and its derivatives. Related structures, such as Blatter radicals derived from amidrazones, have been shown to undergo reversible one-electron oxidation and reduction processes, indicating that the core benzamide structure can be part of a stable redox system. mdpi.com
Table 4: Summary of Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Affected Moiety | Resulting Product |
| Reduction | |||
| Amide Reduction | LiAlH₄ in THF | Amide Linkage | Secondary Amine |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure/temp | Aromatic Rings, C-X bonds | Cyclohexyl derivative and/or dehalogenated products |
| Birch Reduction | Na, NH₃ (l), EtOH | Aromatic Rings | Dihydrobenzene derivatives |
| Oxidation | |||
| Oxidative Cyclization | Oxidizing agent (e.g., hypervalent iodine) | N-allyl group (derivative) | Oxazoline derivative |
| Side-chain Oxidation | KMnO₄, heat | Alkyl substituent (derivative) | Carboxylic acid derivative |
Future Research Directions and Translational Perspectives
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 4-chloro-N-(2,5-difluorophenyl)benzamide and its analogues is a critical first step for any further investigation. While traditional methods for amide bond formation, such as the reaction of an acid chloride (4-chlorobenzoyl chloride) with an amine (2,5-difluoroaniline), are well-established, future research will likely focus on more advanced and sustainable approaches.
Modern synthetic chemistry is increasingly moving towards methods that offer higher efficiency, greater functional group tolerance, and improved environmental profiles. For the synthesis of N-arylbenzamides, several innovative strategies are being explored. These include:
Catalytic Amide Formation: The use of transition metal or organocatalysts to directly couple carboxylic acids and amines, avoiding the need for pre-activating the carboxylic acid to a more reactive species like an acid chloride.
Flow Chemistry: Performing the synthesis in continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Photoredox Catalysis: Visible-light-induced catalysis represents a mild and powerful method for forming C-N bonds and could be adapted for the synthesis of complex benzamide (B126) derivatives under ambient conditions. nih.gov
Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a highly selective and environmentally benign synthetic route.
A key area of future synthetic research will be the development of methodologies that allow for the rapid and diverse synthesis of analogues of this compound. This will be crucial for establishing structure-activity relationships (SAR) and optimizing the compound for specific applications.
Deeper Mechanistic Elucidation of Molecular Interactions and Pathways
Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a research tool or therapeutic lead. The halogen substitution pattern of this compound is of particular interest. The chlorine atom on the benzoyl ring and the two fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences, all of which will dictate its binding to biological targets.
Future research in this area should focus on:
Target Identification: The primary step will be to identify the specific proteins or other biomolecules with which this compound interacts. This can be achieved through a variety of techniques, including affinity chromatography, yeast two-hybrid screening, and computational target prediction.
Structural Biology: Once a target is identified, determining the three-dimensional structure of the compound in complex with its target through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the binding mode. mdpi.com The planarity of the benzamide core and the rotational freedom of the phenyl rings are key structural features that will influence binding. mdpi.com
Biophysical Characterization: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction between the compound and its target.
The fluorine atoms are known to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity. acgpubs.org Elucidating the precise role of each halogen atom in molecular recognition will be a key aspect of future mechanistic studies.
Computational Design and Rational Synthesis of Next-Generation Analogues with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, computational approaches can be used to guide the synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Key computational strategies that can be employed include:
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues to the active site of a target protein. This can help in identifying key interactions and suggesting modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its target over time, helping to understand the stability of the complex and the role of solvent molecules in the interaction.
The data generated from these computational studies can then be used to guide the synthesis of a focused library of analogues. For example, modifications could include altering the position and nature of the halogen substituents, introducing other functional groups to probe for additional interactions, or modifying the benzamide backbone to alter the compound's conformational properties.
| Analogue | Modification | Predicted Property Enhancement |
| 4-bromo-N-(2,5-difluorophenyl)benzamide | Replacement of chlorine with bromine | Increased lipophilicity and potential for halogen bonding |
| 4-chloro-N-(3,5-difluorophenyl)benzamide | Altered fluorine substitution pattern | Modified binding geometry and selectivity |
| 4-chloro-N-(2,5-difluorophenyl)thiobenzamide | Replacement of amide oxygen with sulfur | Altered hydrogen bonding capacity and electronic properties |
| 4-cyano-N-(2,5-difluorophenyl)benzamide | Replacement of chlorine with a cyano group | Potential for different polar interactions |
Applications in Chemical Biology for Probe Development
Chemical probes are small molecules that are used to study and manipulate biological systems. Given the potential for this compound to interact with specific biological targets, it could serve as a valuable starting point for the development of chemical probes.
Future research in this direction could involve:
Development of Affinity-Based Probes: The compound could be functionalized with a reactive group (e.g., an electrophile) to allow for covalent labeling of its target protein. This would enable the identification and isolation of the target for further characterization.
Design of Fluorescent Probes: The addition of a fluorophore to the molecule would allow for the visualization of its localization and dynamics within living cells using fluorescence microscopy.
Creation of Photoaffinity Probes: The incorporation of a photoreactive group would enable the light-induced cross-linking of the probe to its target, providing a powerful tool for target identification and validation.
The development of such probes would not only advance our understanding of the biological pathways modulated by this class of compounds but could also provide valuable tools for drug discovery and diagnostics. The structural simplicity and synthetic tractability of the N-arylbenzamide scaffold make it an attractive platform for the development of a diverse range of chemical probes.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-chloro-N-(2,5-difluorophenyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-chlorobenzoyl chloride with 2,5-difluoroaniline in a polar aprotic solvent (e.g., DMF) under reflux, with triethylamine as a base to neutralize HCl byproducts . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Yield improvements can be achieved using microwave-assisted synthesis or catalytic systems (e.g., Pd catalysts for cross-coupling variants) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR confirms substitution patterns (e.g., chloro and difluorophenyl groups) and amide bond formation. Aromatic protons appear at δ 7.2–8.1 ppm, while NH protons (amide) are typically deshielded (δ 9–10 ppm) .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the benzamide backbone .
- X-ray Crystallography : Resolves bond angles and dihedral angles between aromatic rings, critical for understanding steric effects (e.g., C-Cl···F interactions) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield and purity of this compound?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst concentration. For example:
Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?
- Methodological Answer :
- Validation : Cross-check DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with experimental kinetics. For instance, if simulations predict preferential substitution at the 4-chloro position but experiments show 2-fluorine reactivity, re-examine solvent effects or transition-state stabilization in the model .
- Advanced Spectroscopy : Use F NMR to track regioselectivity or LC-MS/MS to identify transient intermediates.
- Collaborative Workflows : Integrate molecular dynamics (MD) simulations with experimental kinetic data to refine force fields .
Q. How does crystal packing influence the compound’s stability and solubility?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, in analogous benzamides, chloro substituents enhance lattice energy via Cl···Cl contacts, reducing solubility. Co-crystallization with coformers (e.g., succinic acid) disrupts packing, improving bioavailability. Solubility parameters (Hansen solubility sphere) guide solvent selection for recrystallization .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity). Adjust for variables like cell line (HEK293 vs. HeLa) or assay pH.
- Structural Analogues : Test derivatives (e.g., replacing difluorophenyl with trifluoromethyl) to isolate substituent effects .
- Dose-Response Curves : Validate non-monotonic responses (e.g., hormesis) using Hill slope analysis .
Applications in Advanced Research
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The benzamide scaffold mimics ATP-binding motifs in kinases. Docking studies (AutoDock Vina) position the chloro group in hydrophobic pockets, while fluorine atoms form halogen bonds with catalytic lysine residues. IC optimization involves iterative SAR: modifying substituents on both aromatic rings and testing against recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
